molecular formula C8H6Cl2N2 B8470215 4-Chloroquinazoline hydrochloride CAS No. 124429-26-1

4-Chloroquinazoline hydrochloride

Cat. No. B8470215
M. Wt: 201.05 g/mol
InChI Key: FTHYLHHZWYSSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411963

Procedure details

The compound of Example 2 was prepared on a larger scale, using a preferred process, as follows: To 54 L of methylene chloride, and 1.8 L of pyridine, 6.5 Kg of 4-hydroxyquinazoline was added, and the mixture was cooled to -5° to 10° C. To this mixture 15.7 Kg of triphenyl phosphite was added. Then 3.67 Kg of chlorine gas was bubbled in over a three hour period while the temperature of the mixture was maintained in the range of 0° to 10° C., to produce 4-chloroquinazoline hydrochloride. After stirring the mixture an additional hour, 105 mL of water was added to quench excess halogenating reagent. Then 9.7 Kg of 4-(t-butyl)benzeneethanol was added over a 15 minute period while the mixture was maintained at 10° to 20° C. The mixture was heated to reflux (40°-45° C.) and held at reflux for three hours. After vacuum distilling the contents of the reaction to minimize volume, 56 L of toluene was added. The contents of the reaction were again vacuum distilled, 56 L of heptane were added, and the mixture was cooled to 30°-35° C. The HCl salt of the desired product was isolated by filtration, and washed with toluene/heptane.
Quantity
54 L
Type
reactant
Reaction Step One
Quantity
6.5 kg
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
15.7 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:3])[Cl:2].OC1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>N1C=CC=CC=1>[ClH:2].[Cl:3][C:1]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
54 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
6.5 kg
Type
reactant
Smiles
OC1=NC=NC2=CC=CC=C12
Name
Quantity
1.8 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15.7 kg
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to -5° to 10° C
CUSTOM
Type
CUSTOM
Details
Then 3.67 Kg of chlorine gas was bubbled in over a three hour period while the temperature of the mixture
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained in the range of 0° to 10° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.ClC1=NC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.